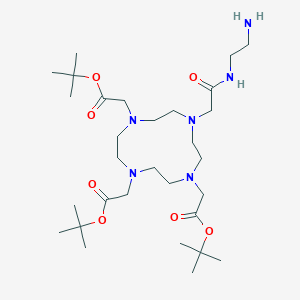

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) involves multiple steps, starting with the preparation of the DOTA framework. The key steps include:

Formation of the DOTA framework: This involves the cyclization of tetraazacyclododecane with appropriate protecting groups.

Introduction of the aminoethyl group: This step involves the reaction of the DOTA framework with an aminoethyl compound under controlled conditions.

Esterification: The final step involves the esterification of the compound with tert-butyl groups to form the tris(tBu ester) derivative.

Industrial Production Methods

Industrial production of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of the DOTA framework: Using large-scale cyclization reactors.

Aminoethylation: Conducted in industrial reactors with precise control over reaction conditions.

Esterification: Performed in large esterification units to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) undergoes several types of chemical reactions, including:

Complexation: Forms stable complexes with metal ions such as gadolinium, platinum, and others.

Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Complexation: Typically involves metal salts and aqueous solutions under mild conditions.

Substitution: Requires electrophiles and appropriate solvents, often conducted at room temperature.

Major Products

Aplicaciones Científicas De Investigación

Chemistry

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) serves as a chelating agent for metal ions in various chemical reactions. It forms stable complexes with metals such as gadolinium and platinum, which are crucial for catalysis and material synthesis.

Bioconjugation

The aminoethyl group in the compound provides a reactive site for attaching to biomolecules like peptides, proteins, and antibodies. This property is essential for developing targeted therapies and diagnostics.

Radiolabeling

The DOTA moiety acts as a chelator for radiometals such as Gallium-68 and Yttrium-90. These radiolabeled compounds are used in:

- Positron Emission Tomography (PET) imaging

- Single Photon Emission Computed Tomography (SPECT) imaging

- Targeted radiotherapy

Medical Imaging

The compound is utilized to create stable imaging agents that enhance the contrast in magnetic resonance imaging (MRI). Its ability to chelate paramagnetic ions improves the visibility of tissues and tumors during imaging procedures.

Tumor Targeting

Research indicates that 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) can be conjugated to antibodies for tumor targeting. This application allows for the selective delivery of therapeutic agents to cancer cells, enhancing treatment efficacy while minimizing side effects.

Case Study 1: Tumor Imaging

A study demonstrated the efficacy of a DOTA-conjugated antibody in targeting tumor cells in vivo. The compound was shown to significantly enhance the detection of tumors using MRI, indicating its potential for clinical applications in oncology diagnostics.

Case Study 2: Radiolabeled Agents

Another research highlighted the use of Gallium-68 labeled DOTA derivatives for PET imaging of neuroendocrine tumors. The study illustrated how 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) could effectively deliver radiometals to target tissues, improving diagnostic accuracy .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemistry | Chelating agent for metal ions | Stable complexes for catalysis |

| Bioconjugation | Attaching to biomolecules like proteins | Targeted therapies |

| Radiolabeling | Binding radiometals for imaging | Enhanced diagnostic capabilities |

| Medical Imaging | Creating contrast agents for MRI | Improved tissue visibility |

| Tumor Targeting | Conjugation with antibodies for selective delivery | Increased treatment efficacy |

Mecanismo De Acción

The mechanism of action of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) involves its ability to form stable complexes with metal ions. These complexes can target specific biological molecules or structures, enhancing imaging or therapeutic effects. The molecular targets and pathways involved include:

Metal ion chelation: The compound binds to metal ions, forming stable complexes.

Targeting specific molecules: The complexes can interact with specific biological molecules, aiding in imaging or therapy.

Comparación Con Compuestos Similares

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is unique due to its specific structure and properties. Similar compounds include:

1,4,7,10-Tetraazacyclododecane-1,4,7-tris(t-butyl-acetate)-10-(aminoethylacetamide): Similar structure but different functional groups.

p-NH₂-Bn-DOTA-tetra(tBu ester): Another DOTA derivative with different substituents.

p-SCN-Bn-DTPA: A different chelating agent with distinct properties.

These compounds share some similarities in their ability to form metal complexes but differ in their specific applications and properties.

Actividad Biológica

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester), also known as DO3AtBu-N-(2-aminoethyl)ethanamide, is a macrocyclic compound derived from DOTA (1,4,7,10-tetraazacyclododecane) that is primarily utilized in the field of bioconjugation and tumor targeting. Its unique structure allows for effective chelation of metal ions, making it a valuable tool in medical imaging and therapeutic applications.

- Molecular Formula : C₃₀H₅₈N₆O₇

- Molecular Weight : 614.82 g/mol

- CAS Number : 173308-19-5

Biological Activity

The biological activity of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is characterized by its ability to target tumor cells effectively. This compound acts primarily through the following mechanisms:

- Chelation of Metal Ions : The DOTA moiety forms stable complexes with metal ions such as Gallium-68, which is crucial for PET imaging applications .

- Conjugation to Antibodies : The aminoethyl group provides a reactive site for conjugating with antibodies, enhancing the specificity of targeting tumor cells .

- Tumor Targeting : The compound has been shown to improve the detection of tumor cells in various studies by binding to specific antigens present on their surface .

Pharmacokinetics

Research indicates that 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) exhibits favorable pharmacokinetic properties. For instance, studies involving radiolabeled peptides demonstrated high metabolic stability in plasma and efficient renal excretion in animal models. Tumor uptake profiles revealed significant accumulation in targeted tissues, with specific uptake values reported as high as 2.32% ID/g at one hour post-injection in MDA-MB-231 tumor models .

The mechanism by which 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) operates involves several biochemical pathways:

- Binding to Tumor Cells : Once conjugated to antibodies or peptides, the compound binds to tumor-specific antigens.

- Metal Ion Chelation : The chelation of lanthanide ions facilitates imaging and therapeutic applications by improving the contrast in imaging modalities like MRI and PET.

- Influence of Environmental Factors : The solubility and stability of the compound can be affected by various solvents and environmental conditions, which may influence its efficacy .

Applications

The versatility of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) extends across multiple fields:

- Medical Imaging : Used as a contrast agent for PET and MRI.

- Therapeutic Development : Serves as a bioconjugation agent for targeted drug delivery systems.

- Research Tool : Employed in studies examining metal ion interactions with biological molecules and cellular processes .

Case Studies

Several studies have highlighted the effectiveness of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) in clinical and preclinical settings:

- Tumor Imaging with Radiolabeled Peptides :

- Bioconjugation Techniques :

Propiedades

IUPAC Name |

tert-butyl 2-[4-[2-(2-aminoethylamino)-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58N6O7/c1-28(2,3)41-25(38)21-34-14-12-33(20-24(37)32-11-10-31)13-15-35(22-26(39)42-29(4,5)6)17-19-36(18-16-34)23-27(40)43-30(7,8)9/h10-23,31H2,1-9H3,(H,32,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUPYCMMXREXSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58N6O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.